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Cat. No.: B1599254 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Codeine N-oxide is a metabolite of codeine, an opioid analgesic widely used for pain relief and

as a cough suppressant. Monitoring the levels of codeine and its metabolites is crucial in

clinical and forensic toxicology to assess compliance, therapeutic efficacy, and potential abuse.

Immunoassays are powerful tools for the rapid and sensitive detection of drugs and their

metabolites in biological samples. This document provides a comprehensive guide to the

development of a competitive enzyme-linked immunosorbent assay (ELISA) for the quantitative

determination of Codeine N-oxide.

The development process involves three key stages: the synthesis of an immunogen to elicit a

specific antibody response, the production and characterization of antibodies against Codeine
N-oxide, and the development and optimization of a competitive ELISA.

Principle of the Immunoassay
The immunoassay for Codeine N-oxide is based on the principle of competitive binding. In this

format, free Codeine N-oxide in a sample competes with a fixed amount of enzyme-labeled

Codeine N-oxide (the tracer) for a limited number of binding sites on a specific antibody. The

antibody is pre-coated onto the wells of a microtiter plate. After an incubation period, the

unbound components are washed away, and a substrate for the enzyme is added. The

resulting color development is inversely proportional to the concentration of Codeine N-oxide
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in the sample. A higher concentration of Codeine N-oxide in the sample will result in less

tracer binding to the antibody and a weaker color signal.

Experimental Protocols
Synthesis of Codeine N-oxide-Protein Conjugate
(Immunogen)
To produce antibodies against a small molecule like Codeine N-oxide (a hapten), it must first

be conjugated to a larger carrier protein to become immunogenic. Bovine Serum Albumin

(BSA) is a commonly used carrier protein. The following protocol is adapted from methods

used for conjugating similar opioid molecules like morphine.[1][2][3]

Materials:

Codeine N-oxide

Succinic anhydride

Pyridine

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

N-hydroxysuccinimide (NHS)

Bovine Serum Albumin (BSA)

Dimethylformamide (DMF)

Dialysis tubing (10 kDa MWCO)

Phosphate Buffered Saline (PBS), pH 7.4

Procedure:

Preparation of Codeine N-oxide hemisuccinate:

Dissolve Codeine N-oxide and a 3-fold molar excess of succinic anhydride in pyridine.
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Heat the mixture at 100°C for 2 hours.

Evaporate the pyridine under reduced pressure.

Dissolve the residue in a small amount of water and acidify with HCl to precipitate the

hemisuccinate derivative.

Collect the precipitate by filtration, wash with cold water, and dry.

Activation of Codeine N-oxide hemisuccinate:

Dissolve the Codeine N-oxide hemisuccinate in DMF.

Add a 1.5-fold molar excess of both EDC and NHS to the solution.

Stir the reaction mixture at room temperature for 4 hours to form the NHS-ester.

Conjugation to BSA:

Dissolve BSA in PBS (pH 7.4).

Slowly add the activated Codeine N-oxide hemisuccinate solution to the BSA solution

with gentle stirring.

Allow the reaction to proceed overnight at 4°C with continuous stirring.

Purification of the Conjugate:

Dialyze the reaction mixture against PBS (pH 7.4) for 48 hours with several changes of the

buffer to remove unconjugated hapten and coupling reagents.

Determine the protein concentration and the hapten-to-protein conjugation ratio using

spectrophotometry or other appropriate methods.

Store the purified Codeine N-oxide-BSA conjugate at -20°C.

Antibody Production
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Either polyclonal or monoclonal antibodies can be generated against the Codeine N-oxide-

BSA immunogen.

a) Polyclonal Antibody Production (in Rabbits):

Emulsify the Codeine N-oxide-BSA conjugate with an equal volume of Freund's complete

adjuvant for the initial immunization. For subsequent booster immunizations, use Freund's

incomplete adjuvant.

Immunize rabbits with the emulsion via subcutaneous or intramuscular injections at multiple

sites. A typical immunization schedule involves an initial injection followed by booster shots

every 2-4 weeks.

Collect blood samples prior to the first immunization (pre-immune serum) and 7-10 days

after each booster injection.

Separate the serum from the blood and test for antibody titer and specificity using an indirect

ELISA.

Once a high antibody titer is achieved, perform a final bleed and purify the IgG fraction from

the serum using protein A or protein G affinity chromatography.

b) Monoclonal Antibody Production (Hybridoma Technology):

Immunize mice (e.g., BALB/c) with the Codeine N-oxide-BSA conjugate following a similar

schedule as for polyclonal antibody production.

After the final booster, sacrifice the mouse and isolate splenocytes.

Fuse the splenocytes with myeloma cells (e.g., Sp2/0) using polyethylene glycol (PEG).

Select for fused hybridoma cells by culturing in HAT (hypoxanthine-aminopterin-thymidine)

medium.

Screen the culture supernatants for the presence of antibodies specific to Codeine N-oxide
using an indirect ELISA.

Subclone the positive hybridoma cells by limiting dilution to obtain monoclonal cell lines.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.benchchem.com/product/b1599254?utm_src=pdf-body
https://www.benchchem.com/product/b1599254?utm_src=pdf-body
https://www.benchchem.com/product/b1599254?utm_src=pdf-body
https://www.benchchem.com/product/b1599254?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1599254?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Expand the desired monoclonal cell lines and purify the monoclonal antibodies from the

culture supernatant.

Development of a Competitive ELISA for Codeine N-
oxide
Materials:

96-well microtiter plates

Anti-Codeine N-oxide antibody (polyclonal or monoclonal)

Codeine N-oxide-Horseradish Peroxidase (HRP) conjugate (tracer)

Codeine N-oxide standard solutions

Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

Wash buffer (e.g., PBS with 0.05% Tween-20, PBST)

Blocking buffer (e.g., 1% BSA in PBST)

Sample diluent (e.g., PBST)

TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution

Stop solution (e.g., 2 M H₂SO₄)

Microplate reader

Protocol Optimization (Checkerboard Titration):

To determine the optimal concentrations of the coating antibody and the HRP conjugate, a

checkerboard titration should be performed. This involves testing a range of dilutions for both

reagents against each other to find the combination that provides the best signal-to-noise ratio.

ELISA Protocol:
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Coating: Dilute the anti-Codeine N-oxide antibody in coating buffer to the predetermined

optimal concentration. Add 100 µL of the diluted antibody to each well of a 96-well microtiter

plate. Incubate overnight at 4°C.

Washing: Aspirate the coating solution and wash the plate three times with 300 µL of wash

buffer per well.

Blocking: Add 200 µL of blocking buffer to each well to block any remaining non-specific

binding sites. Incubate for 1-2 hours at room temperature.

Washing: Repeat the washing step as in step 2.

Competitive Reaction:

Add 50 µL of the Codeine N-oxide standard solutions (in a range of concentrations) or the

prepared samples to the appropriate wells.

Add 50 µL of the optimally diluted Codeine N-oxide-HRP conjugate to each well.

Incubate for 1 hour at 37°C.

Washing: Repeat the washing step as in step 2, but increase the number of washes to five to

ensure removal of all unbound reagents.

Substrate Incubation: Add 100 µL of TMB substrate solution to each well. Incubate for 15-30

minutes at room temperature in the dark.

Stopping the Reaction: Add 100 µL of stop solution to each well to stop the color

development. The color will change from blue to yellow.

Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader

within 30 minutes of adding the stop solution.

Data Presentation
Table 1: Typical Standard Curve Data for Codeine N-
oxide Competitive ELISA
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Standard
Concentration
(ng/mL)

Absorbance (450
nm) (Mean)

Standard Deviation % B/B₀

0 (B₀) 1.850 0.092 100.0

0.1 1.628 0.081 88.0

0.5 1.258 0.063 68.0

1.0 0.925 0.046 50.0

5.0 0.463 0.023 25.0

10.0 0.278 0.014 15.0

50.0 0.111 0.006 6.0

B represents the average absorbance of a standard, and B₀ represents the average

absorbance of the zero standard.

Table 2: Assay Performance Characteristics
Parameter Result

Assay Range 0.1 - 50 ng/mL

IC₅₀ (50% Inhibition) ~1.0 ng/mL

Limit of Detection (LOD) ~0.05 ng/mL

Intra-assay Precision (CV%) < 10%

Inter-assay Precision (CV%) < 15%

Table 3: Cross-Reactivity Profile
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Compound
Concentration for 50%
Inhibition (ng/mL)

Cross-Reactivity (%)

Codeine N-oxide 1.0 100

Codeine > 100 < 1.0

Morphine > 1000 < 0.1

Norcodeine > 500 < 0.2

Hydrocodone > 1000 < 0.1

Oxycodone > 1000 < 0.1

Cross-reactivity (%) = (IC₅₀ of Codeine N-oxide / IC₅₀ of competing compound) x 100
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1599254?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1599254?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

